N-((1-环戊基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopropanecarboxamide” is a complex organic molecule. It contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings . This core is substituted with a cyclopentyl group and a cyclopropanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indazole core is a bicyclic structure, and the compound also contains a cyclopentyl ring and a cyclopropane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the indazole ring. Some general properties of indazoles include moderate to high stability, moderate polarity, and the ability to participate in pi stacking interactions due to the presence of the aromatic ring .科学研究应用
合成和结构分析
与 N-((1-环戊基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)环丙烷甲酰胺 结构相关的化合物的合成通常涉及复杂的化学反应,这些反应会产生具有不同生物活性的潜在中间体或类似物。例如,Lu 等人 (2021) 的研究提出了对癌细胞系具有显着抑制活性的化合物的合成,突出了此类分子在抗癌药物开发中的重要性 (Lu 等人,2021)。类似地,通过钯催化的反应创建杂环衍生物提供了对这些化合物的化学多功能性和潜在治疗应用的见解 (Bacchi 等人,2005)。
生物活性
探索与 N-((1-环戊基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)环丙烷甲酰胺 结构类似的化合物的生物活性,突出了它们在药物开发中的潜力。Gein 等人 (2019) 进行的研究等已经合成了新的 4,5,6,7-四氢-2H-吲唑衍生物,并研究了它们的抗菌、镇痛和抗炎活性,这可能为新的治疗剂铺平道路 (Gein 等人,2019)。
未来方向
The study of indazole derivatives is a very active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks for the development of new drugs . Future research on this specific compound could involve exploring its synthesis, studying its reactivity, or investigating its potential biological activity.
作用机制
Target of Action
Indazole derivatives have been found to have a wide variety of biological properties . They have been associated with the inhibition, regulation, and/or modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage in a concentration-dependent manner .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in osteoarthritis (oa) cartilage .
Pharmacokinetics
Indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Action Environment
The effectiveness of different approaches for protein–ligand binding affinity prediction was assessed on the basis of obtained experimental data .
属性
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(12-9-10-12)18-11-15-14-7-3-4-8-16(14)20(19-15)13-5-1-2-6-13/h12-13H,1-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOKRJZTLZVITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopropanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。